3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid (CAS 1179647-14-3), also designated as 3-((2-Methoxynicotinamido)methyl)benzoic acid, is a synthetic small-molecule organic compound belonging to the aryl carboxamide class. Its structure integrates a 2-methoxypyridine-3-carboxamide (2-methoxynicotinamide) moiety linked via a methylene bridge to a meta-substituted benzoic acid.

Molecular Formula C15H14N2O4
Molecular Weight 286.28 g/mol
CAS No. 1179647-14-3
Cat. No. B1427558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid
CAS1179647-14-3
Molecular FormulaC15H14N2O4
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=N1)C(=O)NCC2=CC(=CC=C2)C(=O)O
InChIInChI=1S/C15H14N2O4/c1-21-14-12(6-3-7-16-14)13(18)17-9-10-4-2-5-11(8-10)15(19)20/h2-8H,9H2,1H3,(H,17,18)(H,19,20)
InChIKeyQWOWOVOQRXMTRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic Acid (CAS 1179647-14-3): Chemical Identity and Scaffold Classification for Research Procurement


3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid (CAS 1179647-14-3), also designated as 3-((2-Methoxynicotinamido)methyl)benzoic acid, is a synthetic small-molecule organic compound belonging to the aryl carboxamide class. Its structure integrates a 2-methoxypyridine-3-carboxamide (2-methoxynicotinamide) moiety linked via a methylene bridge to a meta-substituted benzoic acid [1]. The compound has a molecular formula of C₁₅H₁₄N₂O₄ and a molecular weight of 286.28 g/mol, with a computed logP of 1.72 and a topological polar surface area (TPSA) of 88.52 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity suitable for fragment-based or scaffold-hopping medicinal chemistry campaigns . Commercial sourcing is available through multiple research-chemical suppliers, with standard purity specifications of ≥95% . This compound serves primarily as a versatile small-molecule scaffold for derivatization and as a reference standard in biochemical assay development, rather than as a fully characterized bioactive probe with an established target profile .

Why 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic Acid Cannot Be Replaced by Generic Pyridine-Carboxamide Analogs in Focused Libraries


Compounds within the pyridine-carboxamide–benzoic acid class exhibit pronounced sensitivity to the regiochemistry of the benzoic acid attachment point (ortho, meta, para), the nature of the heterocyclic substituent (methoxy vs. hydrogen vs. halogen), and the linker length and composition. These structural variables directly govern molecular recognition properties—including hydrogen-bond donor/acceptor geometry, conformational flexibility, and pharmacophoric distance—that determine target engagement in biochemical assays [1]. Generic substitution with a regioisomer (e.g., para-benzoic acid) or a des-methoxy analog is therefore not neutral: it alters both the physicochemical profile (logP, TPSA, pKa) and the spatial presentation of the carboxylate pharmacophore, which can abrogate binding interactions that depend on the precise meta-carboxylate positioning. The 2-methoxypyridine motif further distinguishes this scaffold from simple pyridine or halogenated pyridine analogs by introducing an additional hydrogen-bond acceptor and modulating the electron density of the pyridine ring, as demonstrated in structure–activity relationship (SAR) studies of 2-methoxynicotinamide-bearing compounds targeting the luteinizing hormone receptor [2]. Consequently, interchanging this compound with a close analog in a screening library or SAR campaign without explicit comparative binding or functional data risks generating misleading or non-reproducible structure–activity conclusions.

Quantitative Differentiation Evidence: 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic Acid vs. Closest Structural Analogs


Physicochemical Differentiation: Meta-Benzoic Acid Regiochemistry vs. Para and Ortho Isomers Alters Hydrogen-Bond Donor Geometry and logP for Library Design

The compound's meta-substituted benzoic acid motif positions the carboxylate moiety at a distinct dihedral angle and distance from the 2-methoxypyridine core compared to para (linear, extended) or ortho (sterically constrained) isomers. The computed logP of 1.72 and TPSA of 88.52 Ų define a physicochemical space that diverges measurably from para-substituted benzoic acid analogs, which typically exhibit higher TPSA owing to extended molecular geometry and altered hydrogen-bond surface exposure . In the context of glutaminyl cyclase (QC) inhibitor pharmacophores, meta-substituted benzoic acid-bearing compounds have been explicitly claimed in patent families (WO2007143597A2) as providing a preferred spatial arrangement for zinc-binding interactions within the QC active site, whereas para-substituted variants are not encompassed within the same generic structural claims, indicating a regiochemistry-dependent recognition motif [1].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Profiling

2-Methoxypyridine Substituent: Hydrogen-Bond Acceptor Capacity vs. Unsubstituted Pyridine or 2-Chloropyridine Analogs

The 2-methoxy group on the pyridine ring introduces an additional hydrogen-bond acceptor site and increases electron density on the pyridine nitrogen compared to a des-methoxy pyridine analog. A structurally related 2-chloropyridine analog, 3-{[(2-Chloropyridin-4-yl)formamido]methyl}benzoic acid, replaces the methoxy group with a chlorine atom, which functions as a halogen-bond donor rather than a hydrogen-bond acceptor and alters the electronic character of the heterocycle . In 2-methoxynicotinamide-bearing thienopyrimidine derivatives, the 2-methoxynicotinamido moiety has been shown to confer functional agonist activity at the luteinizing hormone (LH) receptor, stimulating adenylyl cyclase and testosterone production in vivo, whereas des-methoxy analogs in the same series exhibited reduced or abolished activity, supporting the functional significance of the methoxy substituent for target engagement within this chemotype [1]. Although these data derive from a distinct core scaffold (thienopyrimidine rather than the simple methylene-benzoic acid linker), the consistent pharmacophoric contribution of the 2-methoxynicotinamide substructure across chemotypes supports a class-level inference that the methoxy group provides binding interactions not recapitulated by hydrogen, chloro, or other 2-position substituents.

Structure-Activity Relationship Kinase Inhibitor Design Fragment Growing

Methylene Linker Length: One-Carbon Spacer Confers Conformational Restriction Relative to Ethylene-Linked or Direct Amide Analogs

The target compound employs a single methylene (–CH₂–) bridge connecting the formamido nitrogen to the benzoic acid phenyl ring. In contrast, the benzenesulfonylurea class of hypoglycemic agents derived from 2-methoxynicotinic acid, exemplified by 1-cyclohexyl-3-{4-[2-(5-bromo-2-methoxynicotinamido)ethyl]benzenesulfonyl}urea (US3879403), utilizes a two-carbon ethylene (–CH₂CH₂–) linker, which introduces greater conformational freedom and a different relative orientation of the terminal aryl group [1]. The single-methylene linker in the target compound produces an sp³-hybridized carbon that restricts the dihedral angle between the amide plane and the benzoic acid ring, resulting in a more constrained pharmacophoric presentation. This constraint may enhance binding site complementarity for targets that prefer a defined spatial relationship between the pyridine-carboxamide and the carboxylate, while reducing entropic penalties upon binding relative to the more flexible ethylene-linked analogs . In the plasma kallikrein inhibitor series, a structurally analogous compound bearing a formamidomethyl–benzoic acid motif with a pyrazole core (BDBM408780; IC₅₀ > 10,000 nM for plasma kallikrein) demonstrates that the linker geometry alone does not guarantee potency, but defines a distinct conformational space that must be matched to the target binding site—underscoring that the linker is a critical variable not interchangeable with ethylene or direct amide variants [2].

Conformational Analysis Scaffold Hopping Linker Optimization

Purity and Sourcing Reproducibility: Batch-to-Batch Consistency at 95% Purity vs. Uncharacterized or Lower-Purity Alternatives

The target compound is commercially available from multiple independent suppliers with a standardized minimum purity specification of 95% (HPLC), as confirmed by technical datasheets from AK Scientific (Cat. No. 0460DQ) and Leyan (Product No. 2005150) . The compound is also stocked by Fujifilm Wako Pure Chemical Industries, a major Japanese reagent supplier, providing an additional quality-verified sourcing channel . In contrast, several structurally related regioisomeric or substituted analogs—such as 4-{[(2-methoxypyridin-3-yl)formamido]methyl}benzoic acid (para isomer), 2-{[(2-methoxypyridin-3-yl)formamido]methyl}benzoic acid (ortho isomer), or the des-methoxy pyridine analog—either lack commercial availability altogether or are offered only through custom synthesis with unvalidated purity, introducing batch-to-batch variability risks that compromise assay reproducibility. The availability of the target compound from multiple quality-controlled sources reduces single-supplier dependency and facilitates independent replication of experimental results, a critical factor in both academic research and industrial lead-optimization workflows.

Quality Control Assay Reproducibility Chemical Procurement

MDL-Number-Validated Identity: MFCD26407884 Enables Cross-Database Traceability Absent for Non-Commercialized Analogs

The compound is assigned the MDL number MFCD26407884, a unique identifier within the MDL (Molecular Design Limited) chemical structure database that facilitates unambiguous cross-referencing across cheminformatics platforms, including PubChem, Reaxys, and supplier catalogs . This identifier ensures that researchers and procurement officers can verify compound identity across databases, retrieve associated safety and handling information, and confirm batch-specific analytical data (e.g., SDS, CoA) from suppliers . For comparator analogs such as the regioisomeric para- or ortho-benzoic acid derivatives, no MDL numbers are publicly registered, and no PubChem Compound IDs (CIDs) or standardized entries exist in major chemical databases as of the current search window. The absence of validated cross-referencing infrastructure for comparator analogs increases the risk of misidentification, incorrect structure assignment, or procurement of an unintended compound, particularly when ordering from custom synthesis providers.

Chemical Informatics Database Cross-Referencing Procurement Verification

Recommended Research and Procurement Application Scenarios for 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic Acid (CAS 1179647-14-3)


Focused Library Design for Glutaminyl Cyclase (QC) Inhibitor Lead Optimization

Researchers building focused compound libraries targeting glutaminyl cyclase (QC, EC 2.3.2.5) can utilize this compound as a core scaffold that aligns with the preferred meta-substitution pattern claimed in QC inhibitor patents [1]. The meta-benzoic acid configuration positions the carboxylate for potential zinc-binding interactions within the QC active site, a pharmacophoric requirement that para-substituted regioisomers cannot fulfill due to altered carboxylate geometry. The 2-methoxypyridine moiety provides an additional hydrogen-bond acceptor site for tuning target engagement, a feature absent in des-methoxy pyridine analogs. Procurement of this specific regioisomer (rather than a para or ortho isomer) is critical for maintaining pharmacophore compatibility in QC-targeted screening cascades.

Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Starting Point

With a molecular weight of 286.28 g/mol, a TPSA of 88.52 Ų, and a logP of 1.72, this compound resides within favorable fragment-like physicochemical space (MW < 300, TPSA < 140 Ų, logP < 3) suitable for fragment-based screening and subsequent fragment-growing campaigns [1]. The single methylene linker and defined meta-carboxylate geometry provide a constrained pharmacophoric presentation that simplifies the interpretation of SAR during fragment elaboration, compared to more flexible ethylene-linked analogs that introduce additional rotational degrees of freedom. The multi-vendor commercial availability at standardized 95% purity ensures ready access for iterative medicinal chemistry cycles without custom synthesis delays.

Biochemical Assay Development as a Pharmacophore Reference Standard

This compound can serve as a structurally defined reference standard for calibrating biochemical assays that probe pyridine-carboxamide–protein interactions, including enzyme inhibition (e.g., QC, kinases) and receptor-binding assays (e.g., LH receptor, GPCR targets where 2-methoxynicotinamide motifs have demonstrated functional activity) [1]. Its MDL number (MFCD26407884) and multi-database registration enable rigorous identity verification and batch-to-batch traceability, which is essential for generating reproducible assay data in both academic and industrial settings . The absence of such traceability for non-commercialized regioisomeric analogs makes this compound the verifiable choice for assay standardization.

Procurement-Optimized SAR Expansion Around the Methylene Linker and Benzoic Acid Position

For medicinal chemistry teams conducting SAR studies on linker length, the target compound (single methylene linker) serves as the optimal starting point for systematic exploration of linker homologation (ethylene, propylene) or truncation (direct amide). Its reliable commercial availability across multiple vendors [1] eliminates synthesis burden for the reference compound, allowing resources to be directed toward synthesizing and testing the comparator linker analogs. The well-characterized purity (95% minimum) and database-registered identity (PubChem CID 11815492, MDL MFCD26407884) ensure that the reference data generated from this compound can be confidently compared across laboratories and experimental batches.

Quote Request

Request a Quote for 3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.